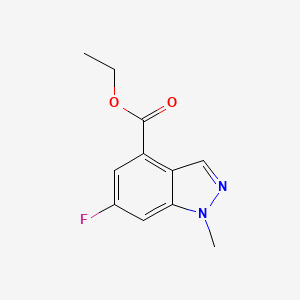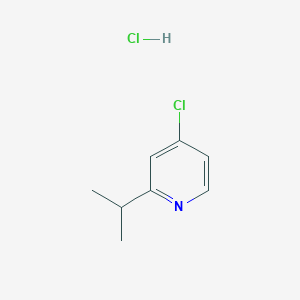
4-Chloro-2-isopropylpyridine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-isopropylpyridine hydrochloride is a heterocyclic organic compound with the chemical formula C8H10ClN. It is a colorless to pale yellow liquid with a pungent odor. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-isopropylpyridine hydrochloride typically involves the chlorination of 2-isopropylpyridine. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 4-position of the pyridine ring. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a suitable solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is often purified using techniques such as distillation or recrystallization .
化学反応の分析
Types of Reactions
4-Chloro-2-isopropylpyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form the corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, often in the presence of a base such as sodium hydroxide.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Products include 4-azido-2-isopropylpyridine or 4-thiocyanato-2-isopropylpyridine.
Oxidation: Products include 4-chloro-2-isopropylpyridine N-oxide.
Reduction: Products include 4-chloro-2-isopropylpyridine amine.
科学的研究の応用
4-Chloro-2-isopropylpyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: The compound is used in the production of specialty chemicals and as a building block for more complex molecules
作用機序
The mechanism of action of 4-Chloro-2-isopropylpyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule .
類似化合物との比較
Similar Compounds
4-Chloro-2-methylpyridine: Similar structure but with a methyl group instead of an isopropyl group.
2-Chloro-4-isopropylpyridine: Chlorine and isopropyl groups are swapped positions.
4-Bromo-2-isopropylpyridine: Bromine atom instead of chlorine at the 4-position.
Uniqueness
4-Chloro-2-isopropylpyridine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structural features make it a valuable intermediate in the synthesis of various complex molecules and its potential therapeutic applications set it apart from other similar compounds .
特性
分子式 |
C8H11Cl2N |
|---|---|
分子量 |
192.08 g/mol |
IUPAC名 |
4-chloro-2-propan-2-ylpyridine;hydrochloride |
InChI |
InChI=1S/C8H10ClN.ClH/c1-6(2)8-5-7(9)3-4-10-8;/h3-6H,1-2H3;1H |
InChIキー |
NBQUXCSMLFLLMG-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=NC=CC(=C1)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



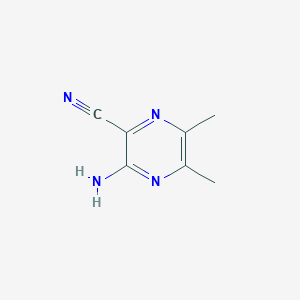

![tert-butyl 4-hydroxy-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate](/img/structure/B13649976.png)
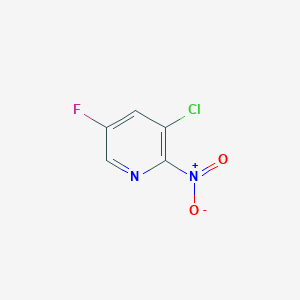


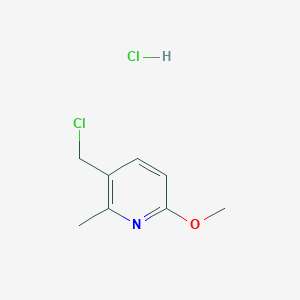
![[3-(Aminomethyl)phenoxy]acetic acid](/img/structure/B13650013.png)

